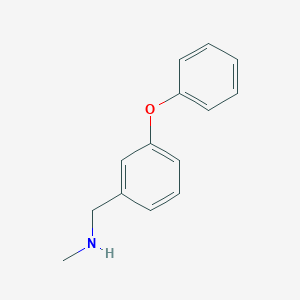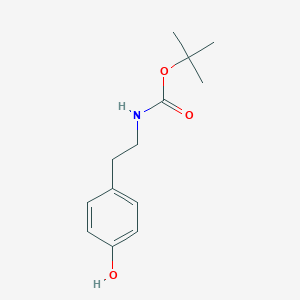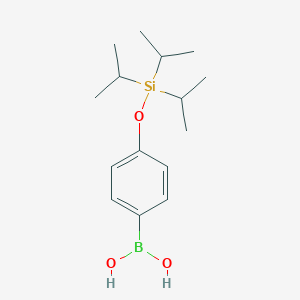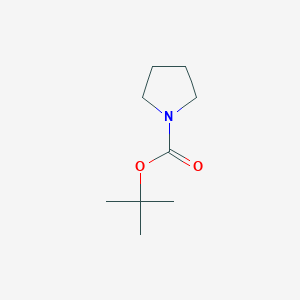
1-Boc-吡咯烷
概述
描述
1-Boc-Pyrrolidine, also known as tert-Butyl 1-pyrrolidinecarboxylate, is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules due to its stability and reactivity.
科学研究应用
1-Boc-Pyrrolidine has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Organic Synthesis: It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: 1-Boc-Pyrrolidine derivatives are used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
作用机制
Target of Action
1-Boc-Pyrrolidine, also known as N-Boc-pyrrolidine, is an N-substituted pyrrolidine . It is primarily used as a building block in the preparation of diastereomers . The primary targets of 1-Boc-Pyrrolidine are the biochemical reactions that involve α’-lithiations and electrophilic substitution .
Mode of Action
1-Boc-Pyrrolidine undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity . The protocol involves deprotonation of N-Boc-pyrrolidine using s-BuLi/(-)-sparteine in TBME or Et(2)O at -78 °C, transmetalation with ZnCl(2), and Negishi coupling using Pd(OAc)(2), t-Bu(3)P-HBF(4) .
Biochemical Pathways
It is known that pyrrolidine alkaloids can affect a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 80 °c/02 mmHg and a density of 0977 g/mL at 25 °C .
Result of Action
The result of 1-Boc-Pyrrolidine’s action is primarily seen in its use as a building block for the synthesis of various compounds. For example, it may be used in the synthesis of 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, 2-alkenyl-N-Boc-pyrrolidines, 1-deoxycastanospermine, methylphenidate analogues, and (+)-elaeokanine A .
Action Environment
The action environment of 1-Boc-Pyrrolidine can influence its efficacy and stability. For instance, it has been reported that 1-Boc-Pyrrolidine can improve the salt tolerance of microorganisms in microbial fuel cells, thereby enhancing the electricity output . Furthermore, 1-Boc-Pyrrolidine has also been applied in the production of biodiesel .
安全和危害
未来方向
生化分析
Biochemical Properties
1-Boc-Pyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of diastereomers and other complex molecules. It is commonly used as a building block in the preparation of 2-aryl-N-Boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines . The compound undergoes α’-lithiations and electrophilic substitution reactions, which are crucial for the formation of these derivatives.
In terms of interactions, 1-Boc-Pyrrolidine is known to undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity . This reaction is facilitated by the reactivity of 1-Boc-Pyrrolidine towards C-H insertion, which is significantly higher than that of cyclohexane . The compound’s interactions with enzymes, proteins, and other biomolecules are primarily related to its role as a synthetic intermediate rather than a direct biochemical agent.
Cellular Effects
The effects of 1-Boc-Pyrrolidine on various types of cells and cellular processes are not extensively documented, as its primary use is in chemical synthesis rather than direct biological applications. As a derivative of pyrrolidine, it may exhibit some biological activities similar to other pyrrolidine alkaloids. Pyrrolidine alkaloids are known to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities . These effects are mediated through interactions with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-Boc-Pyrrolidine involves its role as a synthetic intermediate. The compound exerts its effects at the molecular level through binding interactions with catalysts and reagents used in organic synthesis. For example, in the α-arylation reaction, 1-Boc-Pyrrolidine interacts with a palladium catalyst to form a complex that facilitates the insertion of an aryl group into the pyrrolidine ring . This process involves the deprotonation of 1-Boc-Pyrrolidine, transmetalation with zinc chloride, and subsequent coupling with an aryl halide .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Boc-Pyrrolidine are important considerations. The compound is typically stored in a dark, sealed container at room temperature to maintain its stability Over time, exposure to light, moisture, and air can lead to the degradation of 1-Boc-Pyrrolidine, affecting its reactivity and efficacy in synthetic reactions
Dosage Effects in Animal Models
The effects of 1-Boc-Pyrrolidine at different dosages in animal models have not been extensively studied. As a derivative of pyrrolidine, it may exhibit dose-dependent effects similar to other pyrrolidine alkaloids. High doses of pyrrolidine alkaloids have been associated with toxic effects, including renal injuries and neurotoxicity
Metabolic Pathways
The metabolic pathways involving 1-Boc-Pyrrolidine are not well-characterized, as the compound is primarily used as a synthetic intermediate. It is likely that 1-Boc-Pyrrolidine undergoes metabolic transformations similar to other pyrrolidine derivatives. These transformations may involve interactions with enzymes such as cytochrome P450s, which play a key role in the metabolism of nitrogen-containing heterocycles
Transport and Distribution
The transport and distribution of 1-Boc-Pyrrolidine within cells and tissues are not well-documented. As a synthetic intermediate, its primary interactions are with chemical reagents and catalysts rather than biological transporters or binding proteins. It is possible that 1-Boc-Pyrrolidine may exhibit some degree of cellular uptake and distribution, similar to other small organic molecules
Subcellular Localization
The subcellular localization of 1-Boc-Pyrrolidine has not been extensively studied. As a synthetic intermediate, its primary function is in chemical reactions rather than direct biological applications. It is possible that 1-Boc-Pyrrolidine may localize to specific cellular compartments if it were to be used in biological studies. Targeting signals or post-translational modifications may play a role in directing the compound to specific organelles or compartments within the cell
准备方法
1-Boc-Pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields 1-Boc-Pyrrolidine as a product.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
1-Boc-Pyrrolidine undergoes various chemical reactions, making it a versatile intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.
Arylation Reactions: In the presence of a palladium catalyst, 1-Boc-Pyrrolidine can undergo α-arylation, forming 2-aryl-1-Boc-pyrrolidines.
C-H Insertion Reactions: The reactivity of 1-Boc-Pyrrolidine towards C-H insertion reactions is significantly higher than that of cyclohexane, making it useful in various synthetic applications.
Common reagents used in these reactions include palladium catalysts, acids for deprotection, and various aryl halides for arylation reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-Boc-Pyrrolidine is unique due to its stability and ease of removal of the Boc group. Similar compounds include:
1-Boc-Piperidine: Another Boc-protected nitrogen heterocycle, but with a six-membered ring.
1-Boc-Aziridine: A Boc-protected three-membered nitrogen heterocycle.
1-Boc-Pyrrole: A Boc-protected aromatic nitrogen heterocycle.
Compared to these compounds, 1-Boc-Pyrrolidine offers a balance of stability and reactivity, making it a preferred choice in many synthetic applications.
属性
IUPAC Name |
tert-butyl pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZERIRKRYGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349184 | |
| Record name | 1-Boc-Pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86953-79-9 | |
| Record name | 1,1-Dimethylethyl 1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86953-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Boc-Pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the use of chiral 3-methanesulfonyl-1-Boc-pyrrolidine as a starting material. What is the significance of the "Boc" group in this context?
A1: The "Boc" group, short for tert-butyloxycarbonyl, serves as a protecting group for the nitrogen atom in the pyrrolidine ring []. This is crucial for several reasons:
Q2: The paper mentions the formation of elimination byproducts alongside the desired 3-aryloxy-pyrrolidines. What strategies were employed to address this challenge?
A2: The researchers observed that reacting 3-methanesulfonyl-1-Boc-pyrrolidine with sodium phenolates led to both substitution (desired) and elimination (undesired) products []. To circumvent this, they implemented a two-pronged purification approach:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
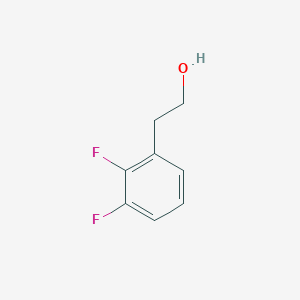
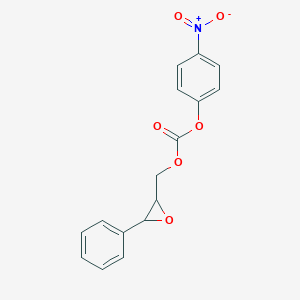
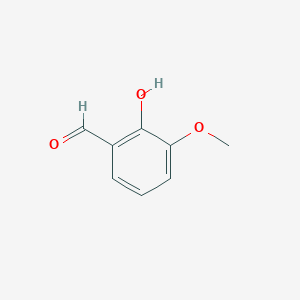

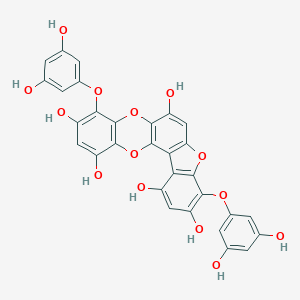
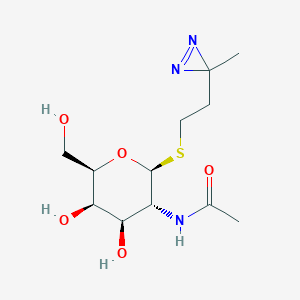
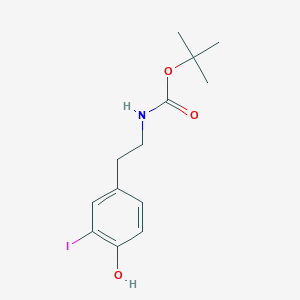

![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
